molecular formula C16H13N5S B2637550 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 305851-14-3

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B2637550
CAS No.: 305851-14-3
M. Wt: 307.38
InChI Key: UDAFTSCCUYFQOS-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines benzotriazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of benzotriazole derivatives with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with a thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its anticancer application, the compound binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and thereby disrupting cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is unique due to the combination of benzotriazole and thiazole moieties, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)17-16-18-13(11-22-16)10-21-15-9-5-4-8-14(15)19-20-21/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAFTSCCUYFQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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